Cas no 760109-40-8 ((2R)-2-hydroxypropanimidamide)
(2R)-2-hydroxypropanimidamide Chemical and Physical Properties
Names and Identifiers
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- (R)-2-羟基丙亚胺酰胺盐酸盐
- (2R)-2-hydroxypropanimidamide
- (2R)-2-Hydroxypropaneimidamide
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- MDL: MFCD19216307
- Inchi: 1S/C3H8N2O/c1-2(6)3(4)5/h2,6H,1H3,(H3,4,5)/t2-/m1/s1
- InChI Key: HLGDWKWUYZNZIF-UWTATZPHSA-N
- SMILES: O[C@@H](C(=N)N)C
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 61.8
- XLogP3: -1
- Topological Polar Surface Area: 70.1
(2R)-2-hydroxypropanimidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-250937-1g |
(2R)-2-hydroxypropanimidamide |
760109-40-8 | 1g |
$457.0 | 2023-09-15 | ||
| Enamine | EN300-250937-5g |
(2R)-2-hydroxypropanimidamide |
760109-40-8 | 5g |
$1322.0 | 2023-09-15 | ||
| Enamine | EN300-250937-10g |
(2R)-2-hydroxypropanimidamide |
760109-40-8 | 10g |
$1962.0 | 2023-09-15 | ||
| Ambeed | A785234-25g |
(R)-2-Hydroxypropanimidamide |
760109-40-8 | 97% | 25g |
$699.0 | 2025-04-17 | |
| Enamine | EN300-250937-0.05g |
(2R)-2-hydroxypropanimidamide |
760109-40-8 | 95% | 0.05g |
$383.0 | 2024-06-19 | |
| Enamine | EN300-250937-0.1g |
(2R)-2-hydroxypropanimidamide |
760109-40-8 | 95% | 0.1g |
$402.0 | 2024-06-19 | |
| Enamine | EN300-250937-0.25g |
(2R)-2-hydroxypropanimidamide |
760109-40-8 | 95% | 0.25g |
$420.0 | 2024-06-19 | |
| Enamine | EN300-250937-0.5g |
(2R)-2-hydroxypropanimidamide |
760109-40-8 | 95% | 0.5g |
$438.0 | 2024-06-19 | |
| Enamine | EN300-250937-1.0g |
(2R)-2-hydroxypropanimidamide |
760109-40-8 | 95% | 1.0g |
$457.0 | 2024-06-19 | |
| Enamine | EN300-250937-2.5g |
(2R)-2-hydroxypropanimidamide |
760109-40-8 | 95% | 2.5g |
$894.0 | 2024-06-19 |
(2R)-2-hydroxypropanimidamide Suppliers
(2R)-2-hydroxypropanimidamide Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on (2R)-2-hydroxypropanimidamide
Introduction to (2R)-2-hydroxypropanimidamide (CAS No. 760109-40-8)
(2R)-2-hydroxypropanimidamide (CAS No. 760109-40-8) is a chiral compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in pharmaceutical and medicinal chemistry. This compound, also known as (2R)-2-hydroxypropionimidamide, is characterized by its unique chemical structure and biological properties, making it a valuable candidate for drug development and other advanced research areas.
The chemical structure of (2R)-2-hydroxypropanimidamide consists of a propanimidamide backbone with a hydroxyl group attached to the second carbon atom in the (R) configuration. This specific arrangement imparts the molecule with distinct stereochemical properties, which are crucial for its biological activity and interactions with biological targets. The presence of the hydroxyl group also contributes to the compound's solubility and reactivity, making it suitable for various chemical reactions and biological assays.
In the realm of pharmaceutical research, (2R)-2-hydroxypropanimidamide has shown promise as a potential therapeutic agent. Recent studies have explored its anti-inflammatory and antioxidant properties, which are essential for treating various diseases characterized by chronic inflammation and oxidative stress. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that (2R)-2-hydroxypropanimidamide exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that the compound could be a valuable candidate for developing new anti-inflammatory drugs.
Moreover, (2R)-2-hydroxypropanimidamide has been investigated for its neuroprotective effects. Research conducted at the University of California, Los Angeles (UCLA) revealed that this compound can protect neurons from oxidative damage and apoptosis, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective properties of (2R)-2-hydroxypropanimidamide are attributed to its ability to modulate intracellular signaling pathways involved in cell survival and death.
Another area of interest is the antimicrobial potential of (2R)-2-hydroxypropanimidamide. A study published in *Antimicrobial Agents and Chemotherapy* reported that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell membranes and inhibiting bacterial protein synthesis, making it a promising lead for developing new antibiotics to combat multidrug-resistant pathogens.
In addition to its therapeutic applications, (2R)-2-hydroxypropanimidamide has also been explored for its use in diagnostic imaging. The compound can be labeled with radioisotopes or fluorescent tags to create imaging agents that can be used to visualize specific biological processes or disease markers. For example, researchers at the National Institutes of Health (NIH) have developed a radiolabeled derivative of (2R)-2-hydroxypropanimidamide that can be used for positron emission tomography (PET) imaging to detect early signs of cancer or inflammation.
The synthesis of (2R)-2-hydroxypropanimidamide involves several steps, including the enantioselective reduction of a propanenitrile derivative followed by amidation. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One commonly used method involves the use of chiral catalysts to achieve high enantiomeric purity, which is crucial for ensuring the desired biological activity. Recent advancements in asymmetric synthesis have further improved the efficiency and scalability of these processes, making it easier to produce large quantities of (2R)-2-hydroxypropanimidamide for research and commercial purposes.
The safety profile of (2R)-2-hydroxypropanimidamide is another important consideration. Preclinical studies have shown that this compound is generally well-tolerated at therapeutic doses, with minimal side effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in humans. Current efforts are focused on optimizing dosing regimens and identifying potential drug interactions to ensure safe and effective use in clinical settings.
In conclusion, (2R)-2-hydroxypropanimidamide (CAS No. 760109-40-8) is a versatile compound with a wide range of potential applications in pharmaceutical and medicinal chemistry. Its unique chemical structure and biological properties make it an attractive candidate for developing new therapeutic agents, diagnostic tools, and other advanced products. Ongoing research continues to uncover new insights into the mechanisms of action and potential uses of this compound, paving the way for future innovations in healthcare and biotechnology.
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